molecular formula C31H27NP2 B3056743 Pyridine, 2,6-bis[(diphenylphosphino)methyl]- CAS No. 73892-45-2

Pyridine, 2,6-bis[(diphenylphosphino)methyl]-

Cat. No.: B3056743
CAS No.: 73892-45-2
M. Wt: 475.5 g/mol
InChI Key: DTLGEJJDCXCJPC-UHFFFAOYSA-N
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Description

Pyridine, 2,6-bis[(diphenylphosphino)methyl]- is a versatile compound known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of two diphenylphosphino groups attached to the 2 and 6 positions of a pyridine ring. The presence of these phosphino groups imparts significant reactivity and coordination capabilities, making it a valuable ligand in coordination chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2,6-bis[(diphenylphosphino)methyl]- typically involves the reaction of pyridine derivatives with diphenylphosphine reagents. One common method involves the use of Grignard reagents, where the corresponding chlorophosphines react with organomagnesium compounds to form the desired product . Another approach includes the addition of P–H to unsaturated compounds, followed by reduction of phosphine oxides .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of Pyridine, 2,6-bis[(diphenylphosphino)methyl]- on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2,6-bis[(diphenylphosphino)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve halogenated compounds and appropriate catalysts .

Major Products

The major products formed from these reactions include phosphine oxides, substituted pyridine derivatives, and various coordination complexes with metals .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Pyridine, 2,6-bis[(diphenylphosphino)methyl]- primarily involves its ability to coordinate with metal ions. The phosphine groups act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, carbonylation, and cross-coupling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 2,6-bis[(diphenylphosphino)methyl]- is unique due to the presence of both diphenylphosphino and methyl groups, which enhance its coordination ability and reactivity compared to similar compounds. This makes it particularly effective in forming stable metal complexes and facilitating catalytic reactions .

Properties

IUPAC Name

[6-(diphenylphosphanylmethyl)pyridin-2-yl]methyl-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NP2/c1-5-16-28(17-6-1)33(29-18-7-2-8-19-29)24-26-14-13-15-27(32-26)25-34(30-20-9-3-10-21-30)31-22-11-4-12-23-31/h1-23H,24-25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLGEJJDCXCJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CC2=NC(=CC=C2)CP(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345286
Record name Pyridine, 2,6-bis[(diphenylphosphino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73892-45-2
Record name Pyridine, 2,6-bis[(diphenylphosphino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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